4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Description
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
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Biological Activity
The compound 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a significant member of the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClF3N2, with a molecular weight of approximately 350.76 g/mol. The structure features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown potent inhibitory effects against various cancer cell lines, including epidermoid carcinoma (HEP2) and colon cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation more effectively than traditional chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Studies indicate that it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .
Antibacterial Properties
In addition to anticancer effects, this compound has shown antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell lysis . Comparative studies have highlighted its effectiveness relative to standard antibiotics.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The trifluoromethyl group enhances lipophilicity, allowing better interaction with enzyme active sites.
- Receptor Binding : The piperazine ring facilitates binding to various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of HEP2 cells with an IC50 value lower than that of doxorubicin, indicating superior potency in inducing apoptosis .
Study 2: Antibacterial Activity Assessment
In another investigation, the antibacterial activity was assessed against multiple bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
Data Tables
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-13-4-2-1-3-12(13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSYQYXYLNBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.